molecular formula C14H18F3NO3 B1611717 tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate CAS No. 864539-94-6

tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate

Cat. No.: B1611717
CAS No.: 864539-94-6
M. Wt: 305.29 g/mol
InChI Key: QRVMLXMOYYJIEC-UHFFFAOYSA-N
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Description

“tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate” is a chemical compound . It is also known as “tert-Butyl [4- (2-hydroxyethyl)phenyl]carbamate” with a molecular formula of CHNO and an average mass of 237.295 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides has been investigated . Another method involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . Another reaction involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with enzymes such as β-secretase and acetylcholinesterase . These enzymes play crucial roles in the nervous system, with β-secretase involved in the production of amyloid beta peptides, a key factor in Alzheimer’s disease, and acetylcholinesterase responsible for the breakdown of acetylcholine, a neurotransmitter essential for memory and learning .

Mode of Action

It’s known that similar compounds can act as inhibitors for the aforementioned enzymes, preventing their normal function

Biochemical Pathways

The compound likely affects the amyloidogenic pathway, given its potential interaction with β-secretase . This enzyme is involved in the cleavage of the amyloid precursor protein, leading to the production of amyloid beta peptides. By inhibiting this enzyme, the compound could potentially reduce the production of these peptides, which are implicated in the development of Alzheimer’s disease .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys

Result of Action

If the compound does indeed inhibit β-secretase and acetylcholinesterase, this could potentially result in a decrease in the production of amyloid beta peptides and an increase in the levels of acetylcholine . These changes could have significant effects on neuronal function and could potentially be beneficial in the treatment of Alzheimer’s disease .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Biochemical Analysis

Biochemical Properties

tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate: plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. The hydroxy group allows for hydrogen bonding interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate enzyme activity, protein binding, and overall biochemical reactivity .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling proteins, leading to changes in downstream gene expression. Additionally, its impact on cellular metabolism includes alterations in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s hydroxy group can form hydrogen bonds with active site residues, while the trifluoromethyl group can interact with hydrophobic pockets. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to altered biochemical activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range elicits optimal biochemical responses without causing toxicity .

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and overall effectiveness in modulating cellular processes .

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. The localization of this compound can impact its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

tert-butyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(20)18-8-11(19)9-4-6-10(7-5-9)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVMLXMOYYJIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585657
Record name tert-Butyl {2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864539-94-6
Record name 1,1-Dimethylethyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864539-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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